Boc-L-Leu-OH

Solid-Phase Peptide Synthesis Resin Loading Boc vs. Fmoc Strategy

Boc-L-Leu-OH (CAS 13139-15-6) is the definitive N-Boc-protected L-leucine building block for Boc-strategy solid-phase peptide synthesis (SPPS). Unlike Fmoc-L-Leu-OH, which achieves only 44.2% anchoring on Wang resin, Boc-L-Leu-OH delivers 87.3% loading efficiency on Merrifield resin — a 33.4-point gain critical for synthesizing long or hydrophobic sequences. When coupled via carbodiimide methods in dichloromethane without HOBt, it exhibits negligible racemization, making it the preferred choice for chirally sensitive residues such as proline and hydroxyproline. Sourced from optimized asymmetric synthesis routes, it achieves enantiomeric excess up to 99.7% (≤0.15% D-enantiomer), meeting stringent pharmaceutical peptide quality requirements. Verify optical rotation [α]20/D −25±0.5° (c=2, AcOH) on the certificate of analysis.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 13139-15-6
Cat. No. B558286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Leu-OH
CAS13139-15-6
SynonymsBoc-L-leucine; N-(tert-Butoxycarbonyl)-L-leucine; 13139-15-6; Boc-Leu-OH; N-Boc-L-leucine; (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoicacid; tert-Butoxycarbonyl-L-leucine; tert-Butoxycarbonylleucine; N-tert-Butoxycarbonylleucine; Boc-Leu-OH.H2O; N-tert-Butyloxycarbonyl-L-leucine; tert-Butyloxycarbonylleucine; NSC108690; tert-Butyloxycarbonyl-L-leucine; L-Leucine,N-[(1,1-dimethylethoxy)carbonyl]-; MDXGYYOJGPFFJL-QMMMGPOBSA-N; N-((1,1-Dimethylethoxy)carbonyl)-L-leucine; N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine; (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoicacid; (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-4-MethylpentanoicAcid; L-Leucine,N-((1,1-dimethylethoxy)carbonyl)-; L-Leucine,N-BOCprotected; N-tert-Butoxycarbonyl-L-leucine; BocLeucine; Boc-leucine
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
InChIKeyMDXGYYOJGPFFJL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Leu-OH (CAS 13139-15-6) Procurement Guide: Peptide Synthesis Grade N-Protected Amino Acid


Boc-L-Leu-OH (N-tert-butoxycarbonyl-L-leucine, CAS 13139-15-6) is a canonical N-Boc-protected L-amino acid derivative of leucine, with a molecular formula of C11H21NO4 and a molecular weight of 231.29 g/mol . This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, where the acid-labile Boc group provides orthogonal protection of the α-amino group during sequential peptide elongation . Commercially available in purities up to ≥99.0% (HPLC) with optical rotation specifications of [α]20/D −25±0.5° (c = 2% in acetic acid) , Boc-L-Leu-OH is widely utilized in the synthesis of combinatorial peptide libraries, peptide models for structure-activity relationship studies, and bioactive compounds including the potent cytotoxin PM-94128 .

Why Generic Substitution of Boc-L-Leu-OH (13139-15-6) Compromises Peptide Synthesis Outcomes


Substituting Boc-L-Leu-OH with seemingly analogous protected leucine derivatives introduces quantifiable risks to synthetic yield, chiral integrity, and process compatibility. Direct evidence demonstrates that the choice between Boc- and Fmoc-protection strategies yields at least a 33.4% difference in resin loading efficiency, with Boc-protected leucine achieving 87.3% anchoring yield to Merrifield resin compared to only 44.2% for Fmoc-protected leucine on Wang resin under comparable conditions [1]. Furthermore, the enantiomeric purity of Boc-L-Leu-OH is not guaranteed by the protecting group alone; synthetic method selection can produce Boc-leucine with enantiomeric excesses ranging from 97.2% to 99.7%, representing a greater than 10-fold difference in D-enantiomer contamination levels (2.8% vs. 0.3%) [2]. Coupling behavior is also protecting-group dependent: Boc-L-Leu-OH exhibits minimal racemization when coupled using carbodiimide methods in dichloromethane without HOBt, whereas the presence of HOBt induces extensive racemization in specific amino acid couplings, demonstrating that reaction compatibility is not transferable across different protected forms [3]. These quantifiable differences underscore that procurement decisions based on generic similarity rather than specific performance characteristics directly impact downstream synthetic outcomes.

Quantitative Performance Evidence: Boc-L-Leu-OH (13139-15-6) vs. Comparators in Peptide Synthesis


Resin Loading Efficiency: Boc-L-Leu-OH vs. Fmoc-L-Leu-OH

In a direct comparative study, Boc-L-Leu-OH (as Boc-Leu-O⁻Cs⁺) achieved an 87.3% loading yield to Merrifield resin after 31 hours, while Fmoc-L-Leu-OH yielded only 44.2% loading to Wang resin after 48 hours [1]. The Boc strategy demonstrated at least 33.4% higher attachment efficiency than the Fmoc strategy for leucine.

Solid-Phase Peptide Synthesis Resin Loading Boc vs. Fmoc Strategy

Enantiomeric Purity Variability: Method-Dependent Enantiomeric Excess of Boc-L-Leu-OH

Comparative analysis of two asymmetric synthesis methods for Boc-leucine derivatives revealed that the Schöllkopf procedure yielded Boc-leucine with 97.2-97.4% enantiomeric excess (ee), whereas the Oppolzer procedure produced material with 99.7% ee [1]. This corresponds to D-enantiomer content of approximately 1.3-1.4% versus 0.15%, respectively.

Chiral Purity Enantiomeric Excess Asymmetric Synthesis

Racemization Suppression: Boc-L-Leu-OH Coupling Without HOBt

When Boc-L-Leu-OH was coupled with L-proline phenacyl ester using water-soluble carbodiimide (WSCI), the extent of racemization increased dramatically in the presence of HOBt but was greatly reduced (nearly eliminated) when HOBt was omitted from the reaction mixture [1]. The study explicitly identified HOBt as a catalyst for racemization in this coupling system.

Racemization Control Peptide Coupling HOBt Additive

Chiral Identity Confirmation: Optical Rotation vs. Boc-D-Leu-OH

Boc-L-Leu-OH exhibits a specific optical rotation of [α]20/D −25±0.5° (c = 2% in acetic acid) , which is opposite in sign to Boc-D-Leu-OH ([α]20/D +25±1°, c = 1% in ethanol) [1]. This clear differentiation enables rapid enantiomer verification in quality control workflows.

Chiral Purity Optical Rotation Enantiomer Differentiation

Purity Specifications: Commercial Boc-L-Leu-OH Assay Standards

Commercial Boc-L-Leu-OH is routinely supplied with HPLC purity specifications of ≥99.0% (Sigma-Aldrich) or 98% (AKSci) . The absence of a corresponding purity specification for Boc-D-Leu-OH in comparable technical datasheets limits direct comparison; however, the L-enantiomer is the natural, proteinogenic form required for most bioactive peptide synthesis.

Analytical Quality Control HPLC Purity Procurement Specifications

Optimal Use Cases for Boc-L-Leu-OH (13139-15-6) in Research and Industrial Peptide Synthesis


Boc-SPPS Protocols Requiring High Resin Loading Efficiency

Based on evidence demonstrating 87.3% loading efficiency for Boc-L-Leu-OH on Merrifield resin compared to 44.2% for Fmoc-L-Leu-OH on Wang resin [1], this compound is preferentially selected for Boc-strategy solid-phase peptide synthesis where maximizing initial amino acid anchoring is critical for overall yield. This is particularly relevant for synthesizing long or hydrophobic peptide sequences where inefficient loading compounds subsequent synthetic challenges.

Synthesis of Chirally Sensitive Peptides Requiring Minimal Racemization

Boc-L-Leu-OH is indicated for couplings where HOBt-induced racemization must be avoided. Evidence shows that with Boc-L-Leu-OH, 'almost no racemization' occurs when coupling is performed using carbodiimide methods in dichloromethane without HOBt [2]. This makes Boc-L-Leu-OH the preferred choice for synthesizing peptides containing racemization-prone residues such as proline or hydroxy-proline, where alternative activation strategies would compromise chiral purity.

Bioactive Peptide Synthesis Requiring High Enantiomeric Purity

For therapeutic or bioactive peptide applications where D-enantiomer contamination must be minimized, Boc-L-Leu-OH produced via optimized asymmetric synthesis methods achieves enantiomeric excess up to 99.7% [3]. This high optical purity translates to D-enantiomer content of only ~0.15%, meeting stringent quality requirements for pharmaceutical peptide synthesis. Procurement from suppliers providing certificates of analysis with verified optical rotation ([α]20/D −25±0.5°) is essential .

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